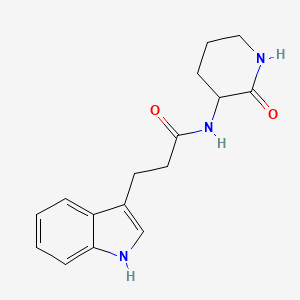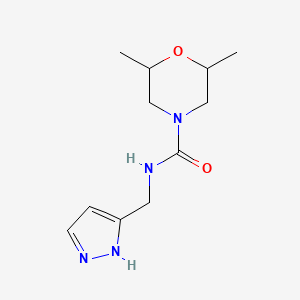
2-chloro-4-fluoro-N-quinoxalin-6-ylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-4-fluoro-N-quinoxalin-6-ylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a heterocyclic compound that belongs to the quinoxaline family and has a molecular formula of C17H10ClFN4O.
Wirkmechanismus
The mechanism of action of 2-chloro-4-fluoro-N-quinoxalin-6-ylbenzamide is not fully understood, but it is believed to exert its therapeutic effects by inhibiting various cellular pathways. The compound has been shown to inhibit the activity of several enzymes and proteins involved in inflammation and cancer progression.
Biochemical and Physiological Effects
2-chloro-4-fluoro-N-quinoxalin-6-ylbenzamide has been shown to have significant biochemical and physiological effects in various in vitro and in vivo models. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and inhibit the activity of microbial pathogens. The compound has also been shown to have a low toxicity profile, making it a promising candidate for further development.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-chloro-4-fluoro-N-quinoxalin-6-ylbenzamide in lab experiments include its high purity, low toxicity, and potential therapeutic applications. The compound has been optimized for synthesis, making it readily available for scientific research. However, the limitations of using the compound include its limited solubility in water and its potential instability under certain conditions.
Zukünftige Richtungen
There are several future directions for the research and development of 2-chloro-4-fluoro-N-quinoxalin-6-ylbenzamide. These include:
1. Further optimization of the synthesis method to improve yields and purity of the compound.
2. Evaluation of the compound's potential therapeutic applications in various diseases, including cancer, infectious diseases, and inflammatory disorders.
3. Investigation of the compound's mechanism of action to better understand its cellular targets and pathways.
4. Development of new formulations and delivery methods to improve the compound's solubility and stability.
5. Evaluation of the compound's safety and efficacy in preclinical and clinical studies.
Conclusion
In conclusion, 2-chloro-4-fluoro-N-quinoxalin-6-ylbenzamide is a promising chemical compound that has potential therapeutic applications in various diseases. Its synthesis method has been optimized for high yields and purity, making it suitable for scientific research. The compound has significant biochemical and physiological effects and a low toxicity profile, making it a promising candidate for further development. Future research should focus on optimizing the synthesis method, evaluating the compound's potential therapeutic applications, investigating its mechanism of action, and developing new formulations and delivery methods.
Synthesemethoden
The synthesis of 2-chloro-4-fluoro-N-quinoxalin-6-ylbenzamide involves the reaction of 2-chloro-4-fluoroaniline with 6-bromoquinoxaline in the presence of a palladium catalyst. The resulting product is then treated with benzoyl chloride to yield 2-chloro-4-fluoro-N-quinoxalin-6-ylbenzamide. The synthesis method has been optimized to achieve high yields and purity of the compound, making it suitable for scientific research applications.
Wissenschaftliche Forschungsanwendungen
2-chloro-4-fluoro-N-quinoxalin-6-ylbenzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. The compound has been evaluated for its potential use in the treatment of cancer, infectious diseases, and inflammatory disorders.
Eigenschaften
IUPAC Name |
2-chloro-4-fluoro-N-quinoxalin-6-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClFN3O/c16-12-7-9(17)1-3-11(12)15(21)20-10-2-4-13-14(8-10)19-6-5-18-13/h1-8H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AODKQYQHZPFGOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1NC(=O)C3=C(C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-4-fluoro-N-quinoxalin-6-ylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(4-chlorophenyl)pyrazol-4-yl]-3H-benzimidazole-5-carboxylic acid](/img/structure/B7544952.png)
![1-[1-Methyl-5-(3-methylpiperidine-1-carbonyl)pyrrol-3-yl]ethanone](/img/structure/B7544960.png)
![[4-[(Dimethylamino)methyl]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7544970.png)

![N-[cyclopentyl(thiophen-2-yl)methyl]-1-[(1-methylimidazol-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7544980.png)


![2,3-Dihydro-1,4-benzodioxin-3-yl-[4-(3-methylthiophene-2-carbonyl)piperazin-1-yl]methanone](/img/structure/B7545003.png)


![2-(difluoromethoxy)-N-[1-(2,4-difluorophenyl)ethyl]-3-methoxybenzamide](/img/structure/B7545026.png)

![N-[2-(2-methylimidazol-1-yl)pyridin-3-yl]cyclohex-3-ene-1-carboxamide](/img/structure/B7545038.png)
